molecular formula C14H18ClNO4S B2654280 Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034530-80-6

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2654280
CAS RN: 2034530-80-6
M. Wt: 331.81
InChI Key: BBKPJDCDNKEQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely known for its potential applications in various fields including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. In the field of agriculture, Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has been shown to inhibit the activity of various enzymes involved in the metabolism of insects and fungi.
Biochemical and Physiological Effects:
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has been reported to exhibit significant biochemical and physiological effects. In the field of medicine, it has been shown to reduce inflammation, pain, and fever. Additionally, it has been reported to inhibit the growth and proliferation of cancer cells. In the field of agriculture, Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has been shown to exhibit significant insecticidal, fungicidal, and herbicidal activities.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide in lab experiments include its potent biological activities, ease of synthesis, and relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility in water, and lack of selectivity towards specific targets.

Future Directions

There are several future directions for the research of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide. In the field of medicine, further studies are needed to determine the potential of this compound as a therapeutic agent for various diseases. Additionally, the development of more selective analogs of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide may lead to the discovery of more potent and effective drugs. In the field of agriculture, further studies are needed to determine the potential of this compound as a natural alternative to synthetic pesticides and herbicides. Additionally, the development of more selective analogs of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide may lead to the discovery of more potent and effective agrochemicals. Finally, the use of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide as a key intermediate in the synthesis of various organic compounds may lead to the discovery of new materials with unique properties.

Synthesis Methods

The synthesis of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of ethyl acetoacetate. The reaction mixture is then refluxed in ethanol to obtain the desired product.

Scientific Research Applications

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been reported to possess potent anti-cancer properties. In the field of agriculture, Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has been shown to possess significant insecticidal and fungicidal activities. It has also been reported to exhibit potent herbicidal activity against various weed species. In the industry, Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has been used as a key intermediate in the synthesis of various organic compounds.

properties

IUPAC Name

ethyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKPJDCDNKEQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

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